molecular formula C12H17N5O4 B15176445 2'-O-Ethyladenosine CAS No. 52842-98-5

2'-O-Ethyladenosine

Cat. No.: B15176445
CAS No.: 52842-98-5
M. Wt: 295.29 g/mol
InChI Key: WPRAWTYWHYORKM-WOUKDFQISA-N
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Description

Adenosine, 2’-O-ethyl- is a modified nucleoside where the 2’-hydroxyl group of the ribose moiety is replaced by an ethoxy group. This modification enhances the stability and binding affinity of the nucleoside, making it a valuable component in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, 2’-O-ethyl- typically involves the alkylation of adenosine. One common method includes dissolving adenosine in a polar solvent, followed by the addition of an alkylating reagent and a base. The reaction is carried out under controlled conditions to ensure the selective modification of the 2’-hydroxyl group .

Industrial Production Methods

For industrial-scale production, the process involves similar steps but with optimized conditions for higher yield and purity. The use of advanced purification techniques ensures that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Adenosine, 2’-O-ethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 2’-position .

Scientific Research Applications

Mechanism of Action

Adenosine, 2’-O-ethyl- exerts its effects primarily through its interaction with adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. The modification at the 2’-position enhances the binding affinity and stability of the nucleoside, allowing for more effective modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, 2’-O-ethyl- is unique due to its ethoxy modification, which provides a balance between stability and binding affinity. This makes it particularly useful in applications where enhanced stability and receptor interaction are crucial .

Properties

CAS No.

52842-98-5

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-ethoxy-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H17N5O4/c1-2-20-9-8(19)6(3-18)21-12(9)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1

InChI Key

WPRAWTYWHYORKM-WOUKDFQISA-N

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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